tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
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Description
“tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate” is a chemical compound with the molecular formula C10H12ClN5O2. It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN4/c1-9(2,3)8-12-11-7-5-4-6(10)13-14(7)8/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antioxidant Activity
A study synthesized new derivatives of 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones to evaluate their antioxidant properties. This research indicates that the structural modification of such compounds can lead to both antioxidant and prooxidant properties, highlighting the importance of electron-withdrawing substituents in influencing antioxidant activity (Novodvorskyi et al., 2020).
Cardiovascular Agents
Another study focused on the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyrrole, thiophene, and pyridazine, for their coronary vasodilating and antihypertensive activities. Among the compounds studied, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine showed promising potential as a cardiovascular agent (Sato et al., 1980).
Synthesis and Structure Analysis
Research into the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved synthesis, structure analysis via XRD, and evaluation of intermolecular interactions through Hirshfeld surface analysis. This study provides insights into the molecular structure and potential pharmacological applications of such compounds (Sallam et al., 2021).
Antimicrobial Activity
A synthesis of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines was undertaken to explore their antituberculostatic, antifungal, and antibacterial activities. This study contributes to the understanding of the biological activities of triazolo[4,3-b]pyridazines and their potential as antimicrobial agents (Islam & Siddiqui, 2010).
properties
IUPAC Name |
tert-butyl N-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)13-6-4-7(11)15-16-5-12-14-8(6)16/h4-5H,1-3H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPUIIDDDBELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN2C1=NN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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